Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide

Glycochemistry Protecting group strategy Orthogonal deprotection

Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide (CAS 87907-35-5) is a differentially protected D-glucosamine derivative bearing a carboxybenzyl (Cbz) group on the 2-amino position and a benzyl ether at the 3-O position, leaving the 4-OH and 6-OH free. This compound serves as the canonical 'h' monosaccharide fragment in the modular synthesis of the Factor Xa anticoagulant fondaparinux sodium (Arixtra), where its specific protection pattern dictates the sequential acylation at O-6 and glycosylation at O-4 required for oligosaccharide chain elongation.

Molecular Formula C22H27NO7
Molecular Weight 417.5 g/mol
CAS No. 87907-35-5
Cat. No. B3043503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide
CAS87907-35-5
Molecular FormulaC22H27NO7
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H27NO7/c1-27-21-18(23-22(26)29-14-16-10-6-3-7-11-16)20(19(25)17(12-24)30-21)28-13-15-8-4-2-5-9-15/h2-11,17-21,24-25H,12-14H2,1H3,(H,23,26)
InChIKeyLREJSKMDJWORCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide – A Defined Glucosamine Building Block for Regioselective Heparinoid Assembly


Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide (CAS 87907-35-5) is a differentially protected D-glucosamine derivative bearing a carboxybenzyl (Cbz) group on the 2-amino position and a benzyl ether at the 3-O position, leaving the 4-OH and 6-OH free [1]. This compound serves as the canonical 'h' monosaccharide fragment in the modular synthesis of the Factor Xa anticoagulant fondaparinux sodium (Arixtra), where its specific protection pattern dictates the sequential acylation at O-6 and glycosylation at O-4 required for oligosaccharide chain elongation [2]. The α-methyl glycoside anomeric configuration is installed to serve as the reducing-end cap of the target pentasaccharide .

Why Generic Substitution Fails for Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide in Oligosaccharide Assembly


In the convergent synthesis of heparin-like oligosaccharides, the 'h' monosaccharide intermediate cannot be generically substituted because the free 4-OH and 6-OH, combined with N-Cbz and 3-O-benzyl protection, constitute a unique orthogonal protecting group pattern that governs sequential reactivity [1]. Alternative analogues—such as the 4,6-O-benzylidene variant (3-OH free) [2] or fully acetylated derivatives—force a fundamentally different glycosylation sequence and deprotection logic. The Cbz group is specifically chosen for the amine destined to remain a free amine in the final product, while N-sulfonate and N-acetate residues are masked as azides and diacetates respectively [3]. Substituting this compound with a 6-O-acetyl pre-activated downstream intermediate forfeits the ability to selectively introduce diverse O-6 modifications before chain elongation.

Quantitative Differentiation Evidence for Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide


Orthogonal Protecting Group Architecture: N-Cbz / 3-O-Bn vs. N-Acetyl / 3-O-Bn Analogues

The N-Cbz / 3-O-benzyl combination in the target compound provides hydrogenolytic orthogonality distinct from N-acetylated analogues. In fully N-differentiated heparin oligosaccharide synthesis, the N-Cbz group specifically blocks the amine destined to be a free amine in the final product, while N-sulfonates are masked as azide groups and N-acetates as N-diacetates [1]. The N-acetyl analogue (methyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside, CAS 69892-44-0) cannot participate in this orthogonal scheme because N-Ac is not readily removable under conditions that preserve O-sulfonates . Competition experiments by Crich and Dudkin (2001) quantitatively demonstrated that N-acetyl glucosamine 4-OH acceptors are significantly less reactive in glycosylation than N-phthalimido or 2-azido analogues; the N-Cbz group, while not included in that specific competition study, belongs to the carbamate class that avoids the amide hydrogen-bonding network responsible for N-Ac deactivation [2].

Glycochemistry Protecting group strategy Orthogonal deprotection

Regioselective Protection Pattern: Free 4-OH/6-OH vs. 4,6-O-Benzylidene Blocked Analogues

The target compound uniquely exposes both 4-OH and 6-OH while protecting 3-OH as a benzyl ether. This is the inverse pattern of methyl 4,6-O-benzylidene-2-(benzyloxycarbonyl)amino-2-deoxy-α-D-glucopyranoside, which blocks 4-OH and 6-OH as a cyclic acetal, leaving only 3-OH free for sulfation [1]. In fondaparinux sodium synthesis, the target compound's free 6-OH is first acetylated (forming CAS 114869-95-3), then the 4-OH is glycosylated with the 'g' iduronic acid fragment to form the gh disaccharide [2]. The 4,6-O-benzylidene analogue cannot serve as this h-fragment intermediate because both 4-OH and 6-OH are simultaneously blocked, preventing the required sequential 6-O-acetylation then 4-O-glycosylation sequence. The regiochemical distinction is absolute: the 4,6-O-benzylidene compound was used by Leder (1988) specifically to prepare 3-O-sulfated glucosamine, a completely different derivatization outcome [1].

Regioselective glycosylation Fondaparinux intermediate Protecting group strategy

Procurement-Relevant Purity and Cost Comparison: Monosaccharide Building Block vs. Downstream 6-O-Acetyl Derivative

Commercially, the target compound is available at 99% minimum purity (Apollo Scientific, Cat. BICL4158) at €314/100mg, €576/250mg, and €981/500mg . The immediate downstream 6-O-acetyl derivative (CAS 114869-95-3, Cat. BICL4159), which is the product after the first synthetic step, is priced at €590/25mg, €982/50mg, and €1,510/100mg—representing an approximately 4.8-fold higher cost per milligram at the 100mg scale . The purity specification is comparable (99% min for the target compound vs. >99% for the 6-O-acetyl derivative). The patent literature explicitly notes that prior synthetic routes to the target compound suffered from numerous side reactions generating complex impurities that compromise downstream product quality and yield [1], underscoring the procurement value of sourcing this intermediate at high purity from validated suppliers rather than pursuing in-house synthesis from unprotected glucosamine.

Chemical procurement Fondaparinux intermediates Cost efficiency

Anomeric Configuration: α-Methyl Glycoside Specificity for Fondaparinux Reducing-End Cap

The α-anomeric configuration of the methyl glycoside in the target compound is structurally required for the fondaparinux reducing end. The final drug molecule contains an α-methyl glycoside at the reducing terminus of the pentasaccharide [1]. The β-anomer would produce a stereochemically incorrect reducing-end cap. While the patent literature describes synthetic routes that can access either anomer [2], the α-anomer is specified as the h-fragment intermediate in the (d+ef)+gh convergent assembly strategy. The α-configuration is confirmed in the PubChem entry by the InChI stereochemical descriptors and the IUPAC condensed notation 'CbzNH(-2d)[Bn(-3)]a-Glc1Me' where 'a' denotes the alpha anomer [3].

Anomeric configuration Fondaparinux synthesis Stereochemical requirement

Validated Application Scenarios for Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide Based on Differentiated Evidence


Fondaparinux Sodium h-Fragment Monosaccharide Intermediate

The compound is the validated h monosaccharide fragment in the (d+ef)+gh convergent synthesis of fondaparinux sodium, where its free 4-OH and 6-OH enable sequential 6-O-acetylation followed by 4-O-glycosylation with the g iduronic acid fragment. The N-Cbz protection is specifically retained through oligosaccharide assembly and removed in the final global hydrogenolysis step together with O-benzyl groups to expose the free amine required for subsequent N-sulfation [1]. This application is documented in the Chinese patent CN201811365541, which describes the compound as the essential intermediate for introducing the reducing-end h monosaccharide fragment into the fondaparinux pentasaccharide scaffold [1].

Modular Synthesis of Fully N-Differentiated Heparin Oligosaccharides

In the modular synthesis of heparin oligosaccharides requiring three orthogonal N-differentiation states (free amine, acetamide, N-sulfonate), the N-Cbz group serves as the protecting group for the amine destined to remain as a free amine. This is part of a strategy where N-sulfonates are masked as azides and N-acetates as N-diacetates, as documented in the J. Org. Chem. 2004 study [2]. The target compound's Cbz/benzyl protection scheme is fully compatible with the global hydrogenolysis step used to simultaneously remove O-benzyl, N-Cbz, and reduce azide groups to amines prior to selective N-sulfation [2].

Precursor for Regioselective 6-O-Functionalized Glucosamine Derivatives

The free 6-OH in the target compound allows selective introduction of diverse functional groups (acetyl, sulfate, phosphoryl, glycosyl) at the primary hydroxyl position without affecting the 3-O-benzyl or N-Cbz protections. This contrasts with the 6-O-acetyl pre-derivatized analogue (CAS 114869-95-3) which locks the C-6 position and prevents alternative functionalization. The patent literature confirms that the 6-OH is the first site of further derivatization in the fondaparinux synthetic sequence [1], and the commercial availability of the target compound at 99% purity enables laboratories to diversify C-6 modifications before committing to subsequent glycosylation steps.

Analytical Reference Standard for Fondaparinux Intermediate Quality Control

Given that the Chinese patent CN201811365541 explicitly criticizes prior art methods for generating complex impurities that compromise downstream intermediate purity and yield [1], the commercially available 99% pure compound serves as an analytical reference standard for HPLC monitoring of in-house synthetic batches. The compound's well-defined structure (confirmed by PubChem with IUPAC name, InChI, and SMILES) and commercial availability from multiple suppliers (Apollo Scientific, BOC Sciences, Leyan) at specified purity grades (97-99%) support its use as a chromatographic and spectroscopic comparator for quality control of fondaparinux intermediate production [3].

Quote Request

Request a Quote for Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.